

The 20-Hydroxy-leukotriene B4 Biosynthetic Pathway: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 20-Hydroxy-leukotriene B4

Cat. No.: B162659

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An In-depth Examination of the Core Biosynthetic Pathway, Experimental Methodologies, and Signaling Context for Researchers, Scientists, and Drug Development Professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by recruiting and activating leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation, a key step of which is the ω -hydroxylation to form **20-Hydroxy-leukotriene B4** (20-OH-LTB4). This transformation represents a critical control point in attenuating LTB4-mediated inflammation. This technical guide provides a comprehensive overview of the 20-OH-LTB4 biosynthetic pathway, detailing the enzymatic processes, quantitative parameters, and essential experimental protocols for its investigation. Furthermore, it explores the signaling implications of 20-OH-LTB4 and its downstream metabolites.

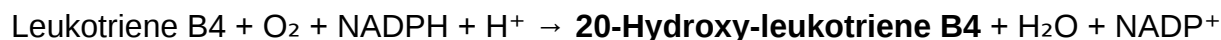
The Core Biosynthetic Pathway

The biosynthesis of 20-OH-LTB4 is a critical step in the catabolism and inactivation of the pro-inflammatory mediator Leukotriene B4 (LTB4). This process is primarily carried out in polymorphonuclear leukocytes (PMNs) and is initiated by the enzyme Leukotriene B4 ω -hydroxylase.

Key Enzyme: Leukotriene B4 ω -hydroxylase

The primary enzyme responsible for the conversion of LTB₄ to 20-OH-LTB₄ is Leukotriene B₄ ω-hydroxylase. This enzyme is a member of the cytochrome P450 family, specifically belonging to the CYP4F subfamily. In human neutrophils, the key isoform is CYP4F3A.[1][2] The reaction requires molecular oxygen and NADPH as a cofactor.[3]

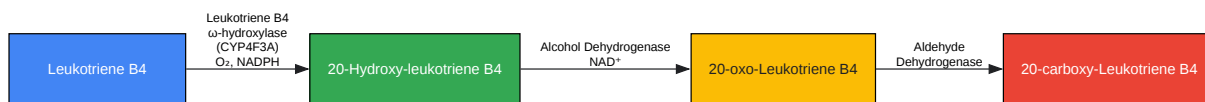
The enzymatic reaction is as follows:

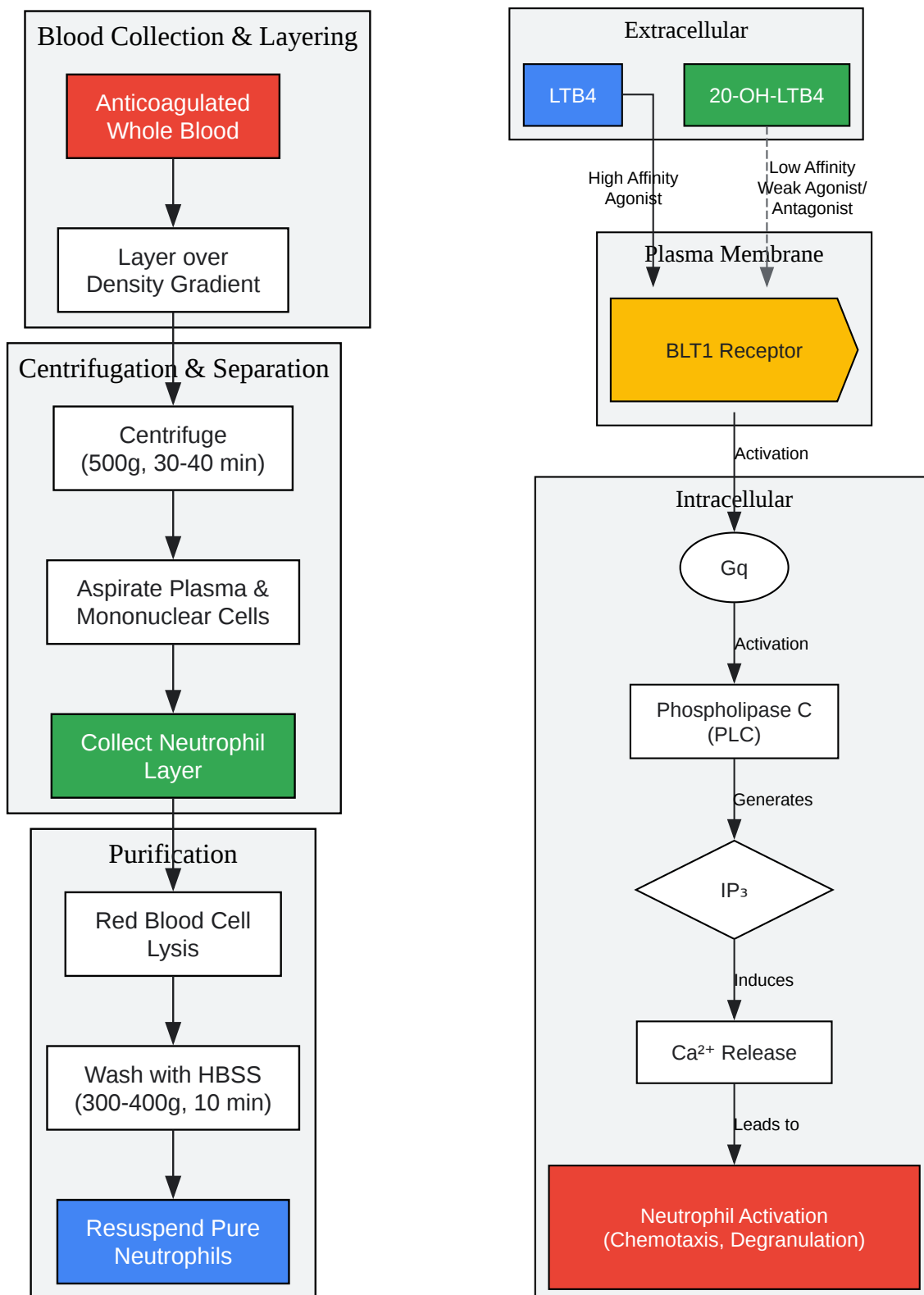


Subsequent Metabolic Steps

Following its formation, 20-OH-LTB₄ can be further metabolized. In human neutrophils, 20-OH-LTB₄ is oxidized to 20-oxo-LTB₄ and subsequently to 20-carboxy-LTB₄. [4][5] This latter step can be catalyzed by a cytosolic alcohol dehydrogenase in the presence of NAD⁺. [6][7]

The overall pathway represents a major route for the inactivation of LTB₄, as the hydroxylated and carboxylated metabolites exhibit significantly reduced pro-inflammatory activity compared to the parent molecule. [8][9]





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